A Comprehensive Technical Guide to 1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione: Synthesis, Properties, and Applications
This guide provides an in-depth analysis of 1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione, a specialized chemical reagent. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of this compound's core characteristics and potential utility. This document consolidates available data and provides expert insights into its synthesis and applications, grounded in established chemical principles.
Introduction: Unveiling a Potent Thioacylating Agent
1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione is a derivative of benzotriazole, a bicyclic heterocyclic compound. The presence of the electron-withdrawing nitro group on the benzotriazole ring, combined with the thiocarbonyl functionality, suggests its primary role as a potent thioacylating agent. While specific literature on this exact molecule is sparse, its structural components point towards applications in the synthesis of thioamides and other sulfur-containing organic molecules. Thioamides are crucial isosteres of amides in medicinal chemistry, often exhibiting enhanced biological activity and metabolic stability. This guide will, therefore, extrapolate from the well-documented chemistry of related N-acylbenzotriazoles and thioacylating agents to provide a comprehensive overview.[1][2]
Physicochemical Properties: A Data-Driven Overview
Precise experimental data for 1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione is not extensively reported in publicly accessible literature. However, based on its chemical structure and data from chemical suppliers, we can tabulate its fundamental properties.
| Property | Value | Source |
| CAS Number | 866251-89-0 | [3][4][5] |
| Molecular Formula | C₁₂H₁₄N₄O₂S | [3][5] |
| Molecular Weight | 278.33 g/mol | [3] |
| Appearance | Likely a solid at room temperature (by analogy to similar compounds) | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate. | N/A |
Note: Some properties are estimations based on structurally similar compounds due to a lack of direct experimental data.
The nitrobenzotriazole moiety is known to be potentially explosive under conditions of heat or friction and should be handled with appropriate care.[6]
Synthesis Methodology: A Proposed Pathway
Step 1: Synthesis of 1-(6-Nitrobenzotriazol-1-yl)hexan-1-one
The initial step involves the acylation of 6-nitrobenzotriazole with hexanoyl chloride. This reaction is analogous to the well-established methods for preparing N-acylbenzotriazoles.[8][10]
Protocol:
-
To a stirred solution of 6-nitrobenzotriazole (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add hexanoyl chloride (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(6-Nitrobenzotriazol-1-yl)hexan-1-one.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture which could hydrolyze the acid chloride.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
0 °C Addition: The acylation reaction can be exothermic; initial cooling helps to control the reaction rate and prevent side reactions.
Step 2: Thionation of 1-(6-Nitrobenzotriazol-1-yl)hexan-1-one
The second step is the conversion of the carbonyl group of the N-acylbenzotriazole intermediate to a thiocarbonyl group using a thionating agent, most commonly Lawesson's reagent.[11][12][13]
Protocol:
-
Dissolve the purified 1-(6-Nitrobenzotriazol-1-yl)hexan-1-one (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add Lawesson's reagent (0.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC. Reaction times can vary from 30 minutes to several hours.[11]
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent such as ethyl acetate or ether.[11]
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude 1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Lawesson's Reagent: A widely used and effective reagent for the thionation of amides and ketones.[12][13] Using 0.5 equivalents is typical as the reagent contains two reactive P=S bonds.
-
Anhydrous THF: Lawesson's reagent is moisture-sensitive, and THF is a good solvent for both the substrate and the reagent.[11]
-
Aqueous Work-up: Crucial for removing phosphorus-containing byproducts from the Lawesson's reagent, which can complicate purification.[11]
Visualizing the Synthesis Workflow
Caption: General mechanism of thioacylation.
Conclusion and Future Outlook
1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione represents a potentially powerful and versatile thioacylating reagent. While direct experimental data on this specific compound is limited, its synthesis and reactivity can be confidently predicted based on well-established chemical principles. The proposed synthetic route is robust and relies on common laboratory reagents and techniques. Its utility in the synthesis of thioamides and thionoesters makes it a valuable tool for researchers in medicinal chemistry and organic synthesis. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound's properties, and an exploration of its reactivity with a broader range of nucleophiles.
References
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Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. Available at: [Link]
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Al-Hiari, Y. M., Al-Mazari, M. M., & Qaisi, A. M. (2012). Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins. Molecules, 17(12), 14338–14351. Available at: [Link]
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Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis, 2003(18), 2777–2780. Available at: [Link]
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Rauf, A., Sharma, S., & Gangal, S. (2007). Facile One-Pot Synthesis of N-acyl-1H-1,2,3- benzotriazoles from Internal and Terminal Olefinic Fatty Acids and Their Antimicrobial Activity. Journal of Oleo Science, 56(12), 643-647. Available at: [Link]
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Katritzky, A. R., & Pleynet, D. P. M. (2000). Benzotriazole-Assisted Thioacylation. The Journal of Organic Chemistry, 65(24), 8210–8213. Available at: [Link]
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Wet-osot, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (2015). Facile synthesis of N-acylbenzotriazoles from carboxylic acids mediated by 2,4,6-trichloro-1,3,5-triazine and triethylamine. Monatshefte für Chemie - Chemical Monthly, 146(5), 849–855. Available at: [Link]
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2019). Design, Synthesis, and Antiproliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives. Molecules, 24(11), 2149. Available at: [Link]
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Reddy, B. V. S., et al. (2020). A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. Molecules, 25(23), 5752. Available at: [Link]
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